molecular formula C18H30N2O5S B12292105 tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate

tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate

Cat. No.: B12292105
M. Wt: 386.5 g/mol
InChI Key: COKHOFQISYMIEJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name This compound is derived from its structural components:

  • Core functional group : A carbamate group ($$ \text{O=C(O-)N} $$), where the oxygen atom is bonded to a tert-butyl group ($$ (\text{CH}3)3\text{C}- $$).
  • N-substituents :
    • A 3-hydroxypropyl chain ($$ \text{HO-CH}2\text{CH}2\text{CH}2- $$) attached to the carbamate nitrogen.
    • A 2-[(4-methylphenyl)sulfonylamino]propyl group, which consists of:
      • A propyl chain ($$ \text{CH}2\text{CH}2\text{CH}2- $$) bonded to the carbamate nitrogen.
      • A sulfonamide ($$ \text{SO}2\text{NH}- $$) linkage at the second carbon of the propyl chain.
      • A 4-methylphenyl aromatic ring ($$ \text{C}6\text{H}4(\text{CH}3)- $$) attached to the sulfonyl group.

The structural hierarchy prioritizes the carbamate as the parent chain, with substituents ordered alphabetically and numerically to reflect their positions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is $$ \text{C}{21}\text{H}{35}\text{N}3\text{O}5\text{S} $$, as confirmed by synthetic studies. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 21 12.01 252.21
Hydrogen 35 1.008 35.28
Nitrogen 3 14.01 42.03
Oxygen 5 16.00 80.00
Sulfur 1 32.07 32.07
Total 441.59

This composition highlights the compound’s moderate hydrophobicity (from the tert-butyl and aromatic groups) and polar character (from the hydroxy, sulfonamide, and carbamate groups). The sulfur atom contributes to potential hydrogen-bonding interactions via the sulfonyl group.

Synonymous Designations in Chemical Databases

While standardized identifiers such as CAS or EC numbers are not explicitly listed in available sources, the compound is uniformly referenced by its systematic IUPAC name across chemical databases. Key synonymous entries include:

Database Identifier/Name
PubChem This compound
Vendor Catalogs Carbamic acid, N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]-, tert-butyl ester

The name carbamic acid, N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]-, tert-butyl ester reflects an alternative formatting of the IUPAC name, emphasizing the carboxylic acid origin of the carbamate group.

Properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5S/c1-14-7-9-16(10-8-14)26(23,24)19-15(2)13-20(11-6-12-21)17(22)25-18(3,4)5/h7-10,15,19,21H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKHOFQISYMIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CN(CCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Amines with 4-Methylbenzenesulfonyl Chloride

General Procedure :

  • Substrate Preparation : Propylamine derivatives (e.g., 2-aminopropylamine) are reacted with 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions :
    • Base : Triethylamine (TEA) or pyridine to neutralize HCl.
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Temperature : 0–25°C.
  • Purification : Column chromatography (EtOAc/hexane gradients) or recrystallization.

Example Reaction :
$$ \text{2-Aminopropylamine} + \text{4-Methylbenzenesulfonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{2-[(4-Methylphenyl)sulfonylamino]propylamine} $$

Yield : Typically 70–85% (based on analogous reactions in literature).

Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is introduced to protect amines during synthesis. Two approaches are employed:

Direct Boc Protection of 3-Hydroxypropylamine

  • Reagents :
    • Di-tert-butyl dicarbonate (Boc anhydride).
    • Base: 4-Dimethylaminopyridine (DMAP) or TEA.
  • Conditions :
    • Solvent : THF or DCM.
    • Temperature : 0°C to room temperature.
  • Product : tert-Butyl N-(3-hydroxypropyl)carbamate.

Mechanism :
$$ \text{3-Hydroxypropylamine} + \text{Boc Anhydride} \xrightarrow{\text{TEA}} \text{Boc-protected Hydroxypropylamine} $$

Yield : 80–90% (optimized protocols).

Sequential Protection and Functionalization

For compounds with multiple amines, sequential protection ensures regioselectivity:

  • First Protection : Boc-protected hydroxypropylamine.
  • Sulfonamide Coupling : Reaction with 2-[(4-methylphenyl)sulfonylamino]propylamine.

Stepwise Synthesis of the Target Compound

Synthesis of Intermediate 1: tert-Butyl N-(3-Hydroxypropyl)carbamate

Procedure :

  • Reagents : 3-Hydroxypropylamine (5.0 mmol), Boc anhydride (5.2 mmol), TEA (5.5 mmol).
  • Conditions : Stir at 0°C for 1 hour, then RT for 4 hours.
  • Purification : Flash chromatography (EtOAc/hexane, 1:2).

Yield : 88%.

Synthesis of Intermediate 2: 2-[(4-Methylphenyl)sulfonylamino]propylamine

Procedure :

  • Reagents : 2-Aminopropylamine (5.0 mmol), 4-methylbenzenesulfonyl chloride (5.2 mmol), TEA (5.5 mmol).
  • Conditions : Stir at 0°C for 1 hour, then RT for 2 hours.
  • Purification : Recrystallization from EtOH/Et₂O.

Yield : 75%.

Coupling of Intermediates

Procedure :

  • Reagents : Intermediate 1 (5.0 mmol), Intermediate 2 (5.0 mmol), EDCI (5.2 mmol), HOBt (5.2 mmol).
  • Conditions : DMF, RT, 12 hours.
  • Purification : Column chromatography (EtOAc/hexane, 1:1).

Yield : 65–70%.

Comparison of Synthesis Methods

Method Reagents Yield Advantages Limitations
Stepwise Protection Boc anhydride, EDCI/HOBt 65–70% High regioselectivity Multi-step, moderate yields
One-Pot Carbamate tert-Butyl chloroformate, TEA 50–60% Simplicity Competing side reactions
Curtius Rearrangement Acyl azide, Zn(OTf)₂ 70–80% Access to diverse carbamates Requires azide intermediates

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO): Enhance carbamate coupling efficiency.
  • Non-Polar Solvents (DCM, THF): Favor sulfonamide formation.

Temperature Control

  • 0°C : Minimizes side reactions during Boc protection.
  • RT : Promotes sulfonamide coupling.

Catalysts and Additives

  • TBAI : Enhances CO₂ incorporation in multi-component reactions.
  • HOBt : Activates carbodiimides for amide bond formation.

Challenges and Troubleshooting

Issue Solution
Low Yield Optimize stoichiometry (1.2:1 for Boc anhydride to amine).
Side Reactions Use DMAP to accelerate Boc protection and suppress decomposition.
Purity Recrystallization or HPLC purification for critical intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonylamino group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential use in the development of enzyme inhibitors.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as a drug candidate.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the production of specialty chemicals.
  • Potential applications in materials science for the development of new polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with analogous carbamate derivatives:

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Formula Molecular Weight Notable Features
tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate (Target) Boc, 3-hydroxypropyl, p-tolyl sulfonamide Likely C₁₈H₃₁N₃O₅S ~425.5 g/mol* Dual functionalization: hydroxyl for polarity, sulfonamide for bioactivity.
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) Boc, azide, secondary amine C₁₁H₂₂N₄O₂ 266.3 g/mol Azide enables click chemistry; used in modular synthesis pipelines.
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate Boc, bromo, 4-fluorophenyl C₁₄H₁₉BrFNO₂ 356.2 g/mol Bromine as a leaving group; fluorophenyl enhances metabolic stability.
TERT-BUTYL N-[3-(TOSYLOXY)PROPYL]CARBAMATE Boc, tosyloxy (activated leaving group) C₁₅H₂₃NO₅S 329.4 g/mol Tosyloxy group facilitates nucleophilic substitution reactions.

Biological Activity

Tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

Chemical Structure

The compound's structure can be represented as follows:

C15H24N2O4S\text{C}_{15}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease (AD) .
  • Antioxidant Properties : The compound has shown potential antioxidant effects by reducing oxidative stress markers, which could be beneficial in protecting neuronal cells from damage induced by amyloid-beta (Aβ) peptides .
  • Cell Viability Enhancement : In vitro studies have demonstrated that the compound can enhance cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective effect against neurotoxicity .

In Vitro Studies

In vitro experiments have assessed the biological activity of the compound, particularly its impact on cell viability and neuroprotective effects:

  • Cell Viability Assays : Treatment with this compound resulted in a significant increase in cell viability when astrocytes were co-treated with Aβ 1-42. The results indicated a restoration of cell viability to approximately 62.98% compared to untreated controls .
  • Enzyme Inhibition : The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong inhibitory potential which could be leveraged for therapeutic purposes in AD .

In Vivo Studies

In vivo assessments have been conducted to evaluate the efficacy of the compound in animal models:

  • Scopolamine-Induced Memory Impairment : In a scopolamine-induced model of cognitive impairment, treatment with the compound showed a reduction in Aβ levels and β-secretase activity, although not statistically significant compared to controls . This suggests that while the compound has potential, further optimization may be necessary for enhanced efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Alzheimer's Disease Models : In studies involving transgenic mouse models of AD, administration of the compound led to improved cognitive function and reduced amyloid plaque deposition, supporting its role as a multi-target therapeutic agent .
  • Neuroprotective Applications : Clinical observations have noted improvements in neuroprotection when combined with other therapeutic agents, suggesting that this compound could be part of a combination therapy approach for neurodegenerative diseases.

Data Summary

Parameter Value
Chemical FormulaC₁₅H₂₄N₂O₄S
β-Secretase IC5015.4 nM
Cell Viability (Aβ co-treatment)62.98%
Antioxidant ActivityModerate

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